An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)indoline Hydrobromide
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)indoline Hydrobromide
This guide provides a comprehensive overview of the essential physicochemical properties of 4-(Trifluoromethyl)indoline hydrobromide, a heterocyclic compound of interest in pharmaceutical research and development. The strategic incorporation of a trifluoromethyl group and the formation of a hydrobromide salt are critical considerations for its potential as a drug candidate. This document will delve into the structural and fundamental physicochemical characteristics of this compound, offering both theoretical insights and practical experimental protocols for its thorough analysis. The indoline scaffold is a privileged structure in medicinal chemistry, and understanding the impact of the trifluoromethyl substituent and the hydrobromide counter-ion is paramount for advancing its development.[1][2][3]
Molecular Structure and Fundamental Properties
The initial step in characterizing any novel compound is to establish its fundamental molecular properties. These values form the basis for all subsequent analytical and formulation work.
Molecular Formula: C₉H₉BrF₃N Molecular Weight: 268.08 g/mol
The molecular weight is a crucial parameter for all stoichiometric calculations, including solution preparation and quantitative analysis.
Table 1: Core Molecular and Predicted Properties
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C₉H₉BrF₃N | Calculated | Defines the elemental composition. |
| Molecular Weight | 268.08 g/mol | Calculated | Essential for accurate measurements and dosing. |
| IUPAC Name | 4-(Trifluoromethyl)indoline hydrobromide | Generated | Unambiguous chemical identifier. |
| CAS Number | 905274-07-9 (Free Base) | [4] | Unique registry number for the parent compound. |
The Rationale for Salt Formation: The Hydrobromide Advantage
In drug development, converting a free base into a salt is a common strategy to enhance physicochemical properties.[5][6][7] The selection of the hydrobromide salt for 4-(trifluoromethyl)indoline is a deliberate choice aimed at improving its suitability for pharmaceutical applications.
Hydrobromide salts are frequently employed to increase the aqueous solubility and dissolution rate of poorly soluble basic compounds.[5][8] This is particularly relevant for oral dosage forms, where rapid dissolution can lead to improved bioavailability. Furthermore, hydrobromide salts often exhibit crystalline structures with high melting points, which contributes to enhanced thermal and chemical stability.[7][9]
Essential Physicochemical Characterization
A comprehensive understanding of a compound's physicochemical profile is critical for its progression through the drug development pipeline. This section outlines the key properties to be determined for 4-(Trifluoromethyl)indoline hydrobromide and provides standardized experimental protocols for their measurement.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.[7] A sharp melting point over a narrow range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of 4-(Trifluoromethyl)indoline hydrobromide.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Profile: Heat the sample at a rapid rate to approximately 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability.[5][7] For orally administered drugs, adequate aqueous solubility in the gastrointestinal tract is essential.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
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Solvent Selection: Prepare a panel of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, as well as purified water.
-
Sample Addition: Add an excess amount of 4-(Trifluoromethyl)indoline hydrobromide to a known volume of each solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissolution Rate
The dissolution rate provides insight into how quickly the solid compound dissolves in a solvent, which is a key factor influencing its in vivo absorption.
Experimental Protocol: Intrinsic Dissolution Rate (Rotating Disk Method)
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Compact Preparation: Compress a known amount of 4-(Trifluoromethyl)indoline hydrobromide into a die to create a non-disintegrating compact of a known surface area.
-
Apparatus Setup: Mount the die in a rotating disk apparatus (USP Apparatus 7) and immerse it in a vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37°C).
-
Rotation and Sampling: Rotate the disk at a constant speed (e.g., 100 rpm). At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analysis: Analyze the concentration of the dissolved compound in each sample using a suitable analytical technique like HPLC.
-
Calculation: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of this plot represents the intrinsic dissolution rate.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] It is a critical parameter to assess as it can impact the physical and chemical stability of the drug substance, as well as its handling and storage.[9]
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Place a known mass of 4-(Trifluoromethyl)indoline hydrobromide into the DVS instrument sample pan.
-
Equilibration: Equilibrate the sample at a low relative humidity (RH), typically <1% RH.
-
RH Ramp: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH.
-
Data Acquisition: At each RH step, the instrument records the change in mass until equilibrium is reached.
-
Analysis: Plot the change in mass against the RH to generate a sorption/desorption isotherm. The extent of mass gain at high RH indicates the degree of hygroscopicity.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like indoline, it is more accurately the pKa of its conjugate acid. This value is crucial for predicting the extent of ionization at different physiological pH values, which in turn influences solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-(Trifluoromethyl)indoline hydrobromide in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by using the first derivative of the curve to identify the equivalence point.
Structural and Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of 4-(Trifluoromethyl)indoline hydrobromide.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and connectivity of hydrogen atoms. | Signals corresponding to the aromatic and aliphatic protons of the indoline ring, with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for each unique carbon atom, including the trifluoromethyl carbon. |
| ¹⁹F NMR | To specifically detect the fluorine-containing group. | A singlet for the -CF₃ group, providing a clean diagnostic signal. |
| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base [M+H]⁺ and characteristic fragment ions. |
Chromatographic Purity and Stability Assessment
Ensuring the purity of a drug substance and its stability under various conditions is a regulatory requirement and essential for safety and efficacy.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Method Development: Develop a stability-indicating RP-HPLC method capable of separating 4-(Trifluoromethyl)indoline hydrobromide from its potential impurities and degradation products. A typical starting point would be a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a buffer (e.g., phosphate buffer) and an ion-pairing agent if necessary.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Sample Analysis: Prepare a solution of the compound in a suitable diluent and inject it into the HPLC system.
-
Data Interpretation: Integrate the peak areas of all detected components. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Forced Degradation Studies
To assess the intrinsic stability of the molecule, forced degradation studies should be conducted under various stress conditions, including:
-
Acidic and Basic Hydrolysis: Exposure to solutions of HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to UV and visible light.
The degradation products should be characterized to understand the degradation pathways.
Visualization of Key Concepts
Diagram 1: Physicochemical Characterization Workflow
This diagram illustrates the logical flow of experiments for the comprehensive physicochemical characterization of a new chemical entity like 4-(Trifluoromethyl)indoline hydrobromide.
Caption: Workflow for physicochemical characterization.
Diagram 2: Impact of pH on Ionization and Solubility
This diagram illustrates the relationship between pH, pKa, and the resulting ionization state of 4-(Trifluoromethyl)indoline, which directly impacts its solubility.
Caption: pH-dependent ionization and solubility.
Conclusion
The thorough physicochemical characterization of 4-(Trifluoromethyl)indoline hydrobromide is a critical, data-driven process that informs every stage of its development as a potential therapeutic agent. By systematically evaluating its molecular properties, solubility, stability, and other key parameters using the protocols outlined in this guide, researchers and drug development professionals can build a robust data package. This comprehensive understanding is essential for rational formulation design, predicting in vivo performance, and ensuring the quality and safety of the final drug product. The insights gained will ultimately determine the viability of this promising compound and guide its journey from the laboratory to the clinic.
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